Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt
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Overview
Description
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a complex organic compound used in various scientific research fields. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group on a heptanoic acid backbone. The compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity .
Scientific Research Applications
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt typically involves multiple steps The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amino group yields an amine .
Mechanism of Action
The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can be compared with other similar compounds, such as:
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid: Lacks the dicyclohexylammonium salt component, resulting in different solubility and stability properties.
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid: Without the dicyclohexylammonium salt, it has different reactivity and application profiles
The uniqueness of this compound lies in its combination of functional groups and the presence of the dicyclohexylammonium salt, which enhances its stability and solubility, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8?,9-,11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVBGRWCYJGSZ-FGSBAUFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373167 |
Source
|
Record name | Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204199-26-8 |
Source
|
Record name | Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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